VU041

Vector Control Ion Channel Pharmacology Insecticide Discovery

VU041 is the first submicromolar-affinity inhibitor of mosquito Kir1 channels (IC50 2.5 μM An. gambiae, 1.7 μM Ae. aegypti). Unlike conventional neurotoxicants, VU041 overcomes target-site pyrethroid resistance and acts via Malpighian tubule disruption. Its selectivity over mammalian Kir channels (except Kir2.1) ensures experimental specificity. Topically active, cuticle-penetrant, and non-lethal to honey bees—ideal as a resistance-breaking positive control and chemical probe for vector control studies. Confirm batch purity ≥98% before ordering.

Molecular Formula C19H20F3N3O
Molecular Weight 363.4 g/mol
Cat. No. B15561963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU041
Molecular FormulaC19H20F3N3O
Molecular Weight363.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20F3N3O/c20-19(21,22)18-14-8-2-4-10-16(14)25(23-18)12-17(26)24-11-5-7-13-6-1-3-9-15(13)24/h1,3,6,9H,2,4-5,7-8,10-12H2
InChIKeyDLAGRCZUELSZFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VU041 (1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone): A Selectable Kir1.1 Inhibitor for Mosquito Control Research


1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone, also known as VU041 (CAS 332943-64-3), is a synthetic small molecule that functions as a submicromolar-affinity inhibitor of insect inward rectifier potassium (Kir) channels, specifically targeting the Kir1 subtype in mosquitoes [1]. As a topically active mosquitocide, VU041 belongs to a novel class of insecticides with a mechanism distinct from conventional neurotoxicants, offering a new avenue for vector control research .

Why Generic Kir Channel Inhibitors Cannot Substitute for VU041 in Vector Control Research


Substituting VU041 with another Kir channel inhibitor or a conventional insecticide is scientifically unjustified due to VU041's unique selectivity profile and its demonstrated ability to overcome target-site resistance. Unlike established insecticides like flonicamid, which exhibits varying potency across species, or early-stage analogs like VU730, which were designed for improved selectivity [1], VU041 occupies a critical performance niche. Its specific quantitative differentiation in terms of mosquito species potency, mammalian safety margin, and efficacy against resistant strains [2] is not a class-wide feature of Kir inhibitors but a product of its precise molecular structure. Generic substitution without this evidence risks experimental failure in vector control models.

VU041's Quantitative Differentiation: A Comparative Evidence Guide for Scientific Procurement


VU041's Submicromolar Potency Against Mosquito Kir1 Channels Relative to Mammalian Orthologs

VU041 exhibits a clear potency preference for mosquito Kir1 channels over mammalian Kir2.1, establishing a quantifiable therapeutic window. It inhibits Anopheles gambiae Kir1 with an IC50 of 2.5 μM and Aedes aegypti Kir1 with an IC50 of 1.7 μM, while its activity against the most sensitive mammalian ortholog, Kir2.1, is markedly lower (IC50 = 12.7 μM) . This contrasts with the analog VU730, which was developed to eliminate mammalian Kir2.1 activity entirely, thereby sacrificing some mosquito potency [1].

Vector Control Ion Channel Pharmacology Insecticide Discovery

VU041's Topical Efficacy Against Insecticide-Susceptible and -Resistant Mosquito Strains

VU041 maintains equivalent lethal potency when applied topically to both insecticide-susceptible and pyrethroid-resistant mosquito strains, a critical differentiator from conventional neurotoxic insecticides. In An. gambiae, the LD50 values for the susceptible G3 strain and the resistant Akron strain are statistically indistinguishable [1]. Similarly, in Ae. aegypti, the LD50 for the susceptible Liverpool strain and the resistant Puerto Rico strain show no significant difference [2].

Resistance Management Vector Biology Insecticide Toxicology

Comparative Insecticidal Potency: VU041 vs. the Established Kir Inhibitor Flonicamid

In direct comparative studies, VU041 demonstrates superior in vivo insecticidal efficacy against aphids compared to flonicamid, a commercial Kir-targeting insecticide. Topical application of VU041 to adult Aphis glycines resulted in significantly lower LD50 values and more rapid dose-dependent mortality than flonicamid [1]. This in vivo superiority is observed despite flonicamid's sub-micromolar in vitro potency against some Kir channels (e.g., IC50 of 0.64 µM against N. lugens Kir1 [2]), suggesting VU041 possesses advantageous physicochemical or pharmacokinetic properties for topical delivery.

Comparative Toxicology Aphid Control Kir Channel Pharmacology

VU041's Selective Toxicity Profile: Non-Lethal to Honey Bees

VU041 is characterized by a favorable species selectivity, exhibiting no lethal toxicity to adult honey bees (Apis mellifera) at doses far exceeding those lethal to mosquitoes [1]. This contrasts sharply with broad-spectrum neurotoxic insecticides, such as many pyrethroids and neonicotinoids, which pose significant risks to beneficial pollinators.

Pollinator Safety Ecotoxicology Insecticide Selectivity

Optimal Research Applications for VU041: From Resistance Studies to Novel Formulation Development


Investigating Novel Modes of Action for Insecticide Resistance Management

VU041's proven ability to overcome target-site resistance in pyrethroid-resistant mosquito strains [1] makes it an ideal positive control and chemical probe for resistance management studies. Researchers can use VU041 to validate the viability of Kir channels as an alternative target site in resistant populations, benchmark the efficacy of new chemical series, and study the fitness costs associated with resistance evolution .

Mechanistic Studies of Inward Rectifier Potassium (Kir) Channel Function in Insects

As the first submicromolar-affinity inhibitor of mosquito Kir1 channels [1], VU041 is the premier tool compound for dissecting the physiological roles of these channels in critical processes like Malpighian tubule function (osmoregulation) and salivary gland secretion . Its defined selectivity profile over several mammalian Kir channels allows for more precise interpretation of pharmacological experiments compared to less selective inhibitors [2].

Development of Novel Formulations for Topical Insecticide Delivery

VU041's unique physicochemical properties, which confer high topical potency [1] and cuticular penetration , make it an excellent model compound for developing and testing new insecticide formulations or adjuvants. It serves as a benchmark for evaluating novel solubilizers (e.g., rubusoside-based systems) designed to enhance systemic movement of lipophilic Kir inhibitors [2].

Comparative Toxicology and Pollinator Safety Assessment

Given its established non-lethality to honey bees at relevant doses [1], VU041 is a valuable reference standard in comparative toxicology studies aimed at understanding and predicting the safety of novel insecticides for beneficial insects. It can be used as a control to benchmark the bee toxicity of other Kir-targeting compounds or insecticides with novel modes of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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